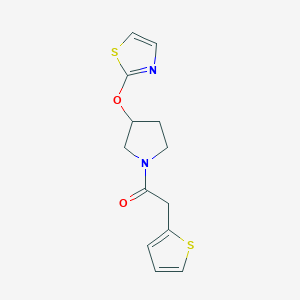

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

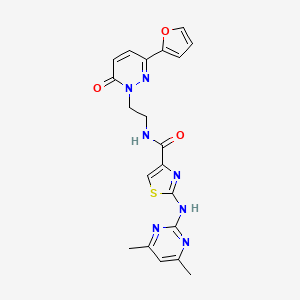

The compound "1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone" is a chemical entity that appears to be related to a class of compounds known for their potential antimicrobial activities. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities. For instance, compounds with thiazole and pyrrolidine moieties, such as those described in the papers, have been synthesized and tested against various microbial strains, showing significant antimicrobial properties .

Synthesis Analysis

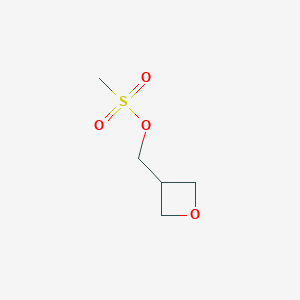

The synthesis of related compounds typically involves cyclization reactions and the use of starting materials that are functionalized to allow for the formation of the desired heterocyclic structures. For example, a compound with a 1,3,4-oxadiazole ring was synthesized from an acetohydrazide precursor through a reaction with carbon disulfide and potassium hydroxide . Similarly, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized via cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . These methods suggest that the synthesis of the compound would likely involve similar cyclization strategies.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and MS, as well as elemental analysis . In some cases, the stereochemistry of these molecules has been further elucidated through single-crystal X-ray diffraction studies . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically cyclization reactions that lead to the formation of heterocyclic rings, which are common structural motifs in many biologically active molecules. The reactions often require specific conditions, such as the presence of a base or anhydrous conditions, to proceed efficiently .

Physical and Chemical Properties Analysis

The physical properties, such as color and yield, of the synthesized compounds are reported, with yields ranging from moderate to high . The chemical properties, particularly the acid dissociation constants, have been determined for some derivatives, which can provide insight into the compound's behavior in biological systems . The antimicrobial activities of these compounds are quantified using minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .

Scientific Research Applications

Synthesis and Reactivity

- Compounds incorporating thiazole derivatives have been synthesized and explored for various chemical reactions, offering a foundation for potential applications in medicinal chemistry and materials science. For instance, thiazole and thiophene derivatives have been utilized in the synthesis of heterocyclic compounds with potential antiviral activities, demonstrating the versatility of these moieties in creating biologically active compounds (Attaby et al., 2006).

- The reactivity of such compounds towards different reagents opens avenues for creating a wide range of derivatives, which could be tailored for specific scientific or pharmaceutical applications. For example, the synthesis of pyrazolopyridines and other pyrido fused systems highlights the utility of similar ketones in constructing complex heterocyclic frameworks (Almansa et al., 2008).

Potential Applications

- The structural motifs present in "1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone" are found in compounds that have been investigated for their electrical conductivity, suggesting applications in conducting polymers and materials science (Pandule et al., 2014).

- Some derivatives exhibit antimicrobial activities, indicating potential pharmaceutical applications in developing new antimicrobial agents (Nural et al., 2018).

properties

IUPAC Name |

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c16-12(8-11-2-1-6-18-11)15-5-3-10(9-15)17-13-14-4-7-19-13/h1-2,4,6-7,10H,3,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTFONOLUAKIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CS2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)

![(6-Fluoropyridin-3-yl)-[4-[1-(3-methoxyphenyl)ethyl]piperazin-1-yl]methanone](/img/structure/B2501042.png)